PD 142893

Übersicht

Beschreibung

PD142893 ist ein niedermolekulares Medikament, das als nicht-selektiver Endothelin-Rezeptor-Antagonist wirkt. Es zielt sowohl auf den Endothelin-Rezeptor Typ A als auch auf den Endothelin-Rezeptor Typ B ab. Endothelin-Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Vasokonstriktion und Zellproliferation. PD142893 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, insbesondere bei Bluthochdruck, untersucht .

Vorbereitungsmethoden

Die Synthese von PD142893 umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer Aminosäuren. Die Syntheseroute beinhaltet typischerweise die Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken. Die Reaktionsbedingungen beinhalten die Verwendung von Schutzgruppen, um unerwünschte Reaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern.

Analyse Chemischer Reaktionen

PD142893 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: PD142893 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: PD142893 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

PD 142893 has been extensively studied for its effects on vascular tone and blood flow regulation. Research indicates that it effectively modulates the vasoconstrictive effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases.

Case Study: Insulin-Induced Vasoconstriction

A notable study investigated the role of this compound in insulin-induced vasoconstriction. In this study, the presence of this compound abolished the vasoconstrictive response to insulin, suggesting that endothelin-1 plays a critical role in mediating this effect. The findings demonstrated that pre-treatment with this compound resulted in a significant vasodilatory response to insulin, indicating its potential as a therapeutic agent in managing insulin resistance and related vascular dysfunctions .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Baseline Diameter Change (%) | -5 ± 5 | 13 ± 5 |

| Insulin Concentration (μU/ml) | 272 | 272 |

| Significance (P-value) | - | 0.02 |

Metabolic Disorders

Another area of application for this compound is its role in metabolic disorders, particularly those involving insulin signaling pathways. The compound's ability to block endothelin receptors has implications for conditions such as obesity and type 2 diabetes.

Case Study: Obesity and Insulin Resistance

In studies involving obese rat models, this compound was shown to restore the vasodilatory effects of insulin that were otherwise impaired due to obesity. This suggests that endothelin receptor antagonism may improve insulin sensitivity and vascular function in metabolic syndrome .

Pharmacological Research

This compound is also employed in pharmacological studies to explore the interactions between various signaling pathways in cardiovascular physiology. Its use as a tool compound allows researchers to dissect complex biological processes involving endothelin receptors.

Case Study: Interaction with Nitric Oxide Pathways

Research has demonstrated that this compound can influence nitric oxide-mediated vasodilation. In experiments where nitric oxide synthesis was inhibited, the administration of this compound revealed an enhanced understanding of how endothelin-1 interacts with nitric oxide pathways, providing insights into potential therapeutic strategies for heart diseases .

Wirkmechanismus

PD142893 exerts its effects by blocking the activity of endothelin receptors type A and type B. Endothelin receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and cell proliferation. By antagonizing these receptors, PD142893 inhibits the binding of endothelin-1, a potent vasoconstrictor, thereby reducing vasoconstriction and improving blood flow. The molecular targets of PD142893 include the endothelin receptors type A and type B, and the pathways involved include the endothelin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

PD142893 ist einzigartig in seiner Fähigkeit, sowohl den Endothelin-Rezeptor Typ A als auch den Typ B zu antagonisieren. Ähnliche Verbindungen umfassen:

BQ788: Ein selektiver Endothelin-Rezeptor Typ B-Antagonist.

BQ610: Ein selektiver Endothelin-Rezeptor Typ A-Antagonist.

Biologische Aktivität

PD 142893 is a selective antagonist of endothelin receptors, primarily targeting the endothelin-1 (ET-1) pathway. This compound has been studied for its potential therapeutic effects in various cardiovascular and renal conditions due to its ability to modulate vascular reactivity and cellular responses to ischemia.

This compound functions by blocking the binding of endothelin-1 to its receptors, specifically ET(A) and ET(B). This inhibition leads to a reduction in vasoconstriction and cellular proliferation associated with endothelin signaling, which is implicated in various pathophysiological conditions such as hypertension, heart failure, and renal dysfunction .

Effects on Ischemia/Reperfusion Injury

Research has demonstrated that this compound significantly mitigates the effects of ischemia/reperfusion injury in cardiac tissues. In a study examining its effects on L-arginine and cyclic GMP release during reperfusion, this compound was shown to effectively suppress the release of L-arginine, maintaining levels at or below baseline throughout the reperfusion period. This suppression correlated with reduced lactate dehydrogenase (LDH) release, indicating decreased cellular necrosis .

Key Findings:

- L-Arginine Release : this compound prevented the increase in L-arginine typically observed during reperfusion, suggesting a protective mechanism against oxidative stress .

- Cyclic GMP Levels : The compound did not adversely affect cyclic GMP levels during reperfusion, indicating that it does not compromise nitric oxide synthesis despite its antagonistic action on endothelin receptors .

- LDH Release : The antagonist reduced LDH release significantly compared to untreated controls, highlighting its protective role against cellular damage during ischemic events .

Renal Protection

In models of diabetes-induced renal dysfunction, this compound has been shown to exert renoprotective effects. Studies indicate that unselective inhibition of endothelin receptors using this compound can reduce renal injury and dysfunction in experimental diabetes models. This effect is attributed to improved renal hemodynamics and reduced glomerular pressure .

Summary of Biological Effects of this compound

| Parameter | Control | This compound Treatment | Significance (p-value) |

|---|---|---|---|

| L-Arginine Release (μmol/l) | 0.06 ± 0.01 | Baseline throughout | <0.05 |

| Cyclic GMP Increase (fold) | 11.1 | Not significantly altered | >0.05 |

| LDH Release (fold increase) | 9 | Reduced to baseline | <0.05 |

Case Study: Ischemia/Reperfusion Injury

In a controlled experiment involving isolated rat hearts subjected to ischemia followed by reperfusion:

- Objective : To evaluate the cardioprotective effects of this compound.

- Results : Hearts treated with this compound exhibited significantly lower levels of LDH and maintained better functional parameters compared to untreated hearts, demonstrating the compound's efficacy in reducing ischemic damage .

Case Study: Diabetic Nephropathy

A study involving streptozotocin-induced diabetic rats assessed the renoprotective properties of this compound:

Eigenschaften

CAS-Nummer |

143037-36-9 |

|---|---|

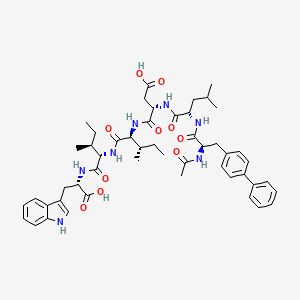

Molekularformel |

C50H65N7O10 |

Molekulargewicht |

924.1 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67)/t29-,30-,38-,39+,40-,41-,43-,44-/m0/s1 |

InChI-Schlüssel |

IFDNLSRYZKUGIR-KXXXQFFTSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

143037-36-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XLDIIW |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ac-Dip-Leu-Asp-Ile-Ile-Trp acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan PD 142893 PD-142893 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.